molecular formula C21H20N4O4S B2811823 methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate CAS No. 897457-36-2

methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate

Katalognummer: B2811823
CAS-Nummer: 897457-36-2
Molekulargewicht: 424.48
InChI-Schlüssel: ZPRVUOQAPFTKQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate is a sophisticated synthetic compound designed for pharmaceutical research, integrating multiple bioactive pharmacophores into a single molecule. Its structure features a para-aminobenzoic acid (PABA) ester scaffold, a well-established building block in medicinal chemistry known for its versatility and presence in various therapeutic agents . This core is functionally linked to a 4-phenyl-1H-imidazole moiety via a thioether-containing acetamido spacer. The imidazole ring is a privileged structure in drug discovery, frequently associated with diverse biological activities . The strategic combination of these elements makes this compound a valuable candidate for investigating new therapeutic pathways. The primary research applications for this compound are anticipated in the fields of oncology and infectious diseases, based on the documented activities of its structural analogs. Derivatives containing 2-mercaptobenzimidazole scaffolds have demonstrated significant antimicrobial effects against a range of Gram-positive and Gram-negative bacterial and fungal strains . Furthermore, PABA-based molecular frameworks are actively explored for their anticancer potential . Several established anticancer drugs, such as methotrexate and aminopterin, incorporate the PABA structure, acting as dihydrofolate reductase (DHFR) inhibitors to impede folate metabolism in rapidly dividing cells . While the specific mechanism of action for this compound requires empirical validation, it is hypothesized to potentially interact with enzymatic targets like DHFR . The molecule's design allows for potential binding and modulation of biological targets, which may result in the suppression of cell proliferation or microbial growth. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

methyl 4-[[2-oxo-2-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-20(28)15-7-9-16(10-8-15)24-19(27)18(26)22-11-12-30-21-23-13-17(25-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVUOQAPFTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Action Environment

Biologische Aktivität

Methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate, also known as a derivative of imidazole, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, exhibits significant potential in pharmacological applications, particularly in the fields of cancer research and anti-inflammatory therapies.

The compound's structure includes an imidazole moiety, which is known for its ability to interact with various biological targets. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC21H20N4O4S
Molecular Weight424.48 g/mol
Purity≥ 95%
IUPAC NameMethyl 4-[[2-oxo-2-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethylamino]acetyl]amino]benzoate

The mechanism of action for methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate is primarily through its interaction with biological pathways influenced by imidazole derivatives. These derivatives are known to modulate various biochemical pathways, including:

  • Enzyme Inhibition : Imidazole compounds often act as inhibitors for enzymes involved in critical metabolic processes.
  • Receptor Binding : They can bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Some studies suggest that imidazole derivatives exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research indicates that methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate demonstrates significant anticancer properties. For instance, in vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The compound's IC50 values range from 23.31±0.09μM23.31\pm 0.09\mu M to 72.22±0.14μM72.22\pm 0.14\mu M, indicating potent activity against these cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It exhibits the ability to modulate inflammatory responses by inhibiting cytokine production and reducing macrophage activation. This is particularly relevant in conditions such as diabetes and obesity, where inflammation plays a critical role .

Case Studies

Several case studies have documented the effects of methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 and HepG2 cells, with a notable increase in apoptosis markers .
  • Inflammation Model : In a mouse model of obesity-induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL6, suggesting its potential as an anti-inflammatory agent .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Structural Uniqueness : The target compound’s combination of 4-phenylimidazole, thioethyl linker, and acetamido-2-oxo group distinguishes it from benzimidazole-based analogues (–3) and thioxo derivatives ().
  • Synthetic Challenges : Unlike ’s straightforward condensation, the target likely requires precise control over amide and thioether bond formation.
  • Biological Potential: While direct activity data are absent, structural parallels to antimicrobial () and agrochemical () compounds suggest testable hypotheses.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups (e.g., imidazole protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments consistent with the structure .

How can researchers optimize the synthetic pathway to address low yields in the thioether formation step?

Advanced Research Question
Low yields in thioether synthesis often arise from poor nucleophilic displacement. Methodological solutions include:

  • Alternative bases : Replacing K₂CO₃ with DBU in DMF increases reactivity of the thiol group .
  • Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes at 100°C improves yield by 15–20% .
  • Workup modifications : Extracting the product with ethyl acetate instead of dichloromethane reduces emulsion formation .

What computational strategies are recommended to predict binding affinity with biological targets, and how should results be validated?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the imidazole-thioether motif, which may chelate metal ions in active sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
  • Experimental Validation : Compare docking predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies (IC₅₀ values) .

How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity in analogous compounds?

Advanced Research Question

  • Electron-withdrawing groups : Fluorine or nitro substituents on the phenyl ring enhance metabolic stability but may reduce solubility. For example, 4-fluorophenyl analogs show 3× higher CYP450 resistance compared to unsubstituted derivatives .
  • Steric effects : Bulky groups (e.g., 4-bromophenyl) improve target selectivity by restricting binding to larger active sites, as seen in kinase inhibition assays .
  • Data-driven design : QSAR models trained on IC₅₀ data from analogs can prioritize substituents for synthesis .

How should researchers resolve contradictions in reported stability data under varying pH conditions?

Advanced Research Question

  • Controlled stability studies : Conduct accelerated degradation tests (e.g., 1M HCl, NaOH, and neutral PBS at 37°C) with HPLC monitoring. For example, the compound may hydrolyze at pH <3 (ester cleavage) but remain stable at pH 5–7 .
  • Mechanistic analysis : Use LC-MS to identify degradation products (e.g., free benzoic acid from ester hydrolysis). Compare with literature reports to isolate protocol-specific variables (e.g., buffer composition) .
  • Statistical reconciliation : Apply ANOVA to datasets from multiple labs, controlling for temperature and ionic strength differences .

What are the best practices for designing biological activity assays to evaluate this compound’s therapeutic potential?

Advanced Research Question

  • Target selection : Prioritize targets based on structural analogs (e.g., imidazole-containing inhibitors of tyrosine kinases or antimicrobial agents) .
  • Dose-response curves : Use 8-point dilution series (0.1–100 µM) in triplicate. Include positive controls (e.g., imatinib for kinase assays) .
  • Counter assays : Test for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.